molecular formula C6H4Cl2N4S B14330916 6,8-dichloro-2-methylsulfanyl-7H-purine CAS No. 98141-45-8

6,8-dichloro-2-methylsulfanyl-7H-purine

Cat. No.: B14330916
CAS No.: 98141-45-8
M. Wt: 235.09 g/mol
InChI Key: HCDIZFGKFJHVDP-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-methylsulfanyl-7H-purine is a chemical compound with the molecular formula C6H4Cl2N4S. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two chlorine atoms at positions 6 and 8, and a methylsulfanyl group at position 2 on the purine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dichloro-2-methylsulfanyl-7H-purine typically involves the chlorination of 2-methylsulfanyl purine. The reaction conditions often include the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled temperatures .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methylsulfanyl-7H-purine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted purines and oxidized derivatives, which can be further utilized in different chemical and pharmaceutical applications .

Scientific Research Applications

6,8-Dichloro-2-methylsulfanyl-7H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,8-dichloro-2-methylsulfanyl-7H-purine involves its interaction with specific molecular targets. The chlorine atoms and the methylsulfanyl group play crucial roles in its binding affinity and reactivity. The compound can inhibit certain enzymes or interfere with nucleic acid synthesis, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloropurine
  • 2,6,8-Trichloropurine
  • 2-Methylthio-6-chloropurine

Uniqueness

6,8-Dichloro-2-methylsulfanyl-7H-purine is unique due to the specific positioning of the chlorine atoms and the methylsulfanyl group, which confer distinct chemical and biological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 6,8-dichloro-2-methylsulfanyl-7H-purine, and how can reaction yields be optimized?

  • The compound is synthesized via nucleophilic substitution or alkylation of purine precursors. For example, 2-chloro-7-methylpurine derivatives can react with methylsulfanyl groups under basic conditions (e.g., KOH in dioxane) . Optimization involves controlling stoichiometry (e.g., 3.0 equiv. of alkylating agents), solvent selection (e.g., DCE/HFIP mixtures), and catalysis (e.g., ruthenium complexes for decarboxylative coupling) . Reaction monitoring via TLC or HPLC ensures intermediate purity.

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • ¹H/¹³C NMR : Key signals include the methylsulfanyl group (δ ~2.3–2.4 ppm for SCH₃) and purine C-8 proton (δ ~8.0–8.3 ppm). Anisotropic effects from the purine ring require careful integration .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm. For example, C₇H₆Cl₂N₄S requires m/z 249.974 .
  • X-ray crystallography : Use SHELXL for refinement and ORTEP-3 for visualizing bond lengths/angles, especially to resolve N7 vs. N9 alkylation regiochemistry .

Q. How can solubility challenges for this compound in aqueous buffers be addressed during biological assays?

  • Use co-solvents like DMSO (≤10% v/v) or cyclodextrin inclusion complexes. Pre-saturate buffers with the compound to avoid precipitation. Confirm solubility via dynamic light scattering (DLS) .

Advanced Research Questions

Q. What strategies resolve contradictions in regioselectivity data during alkylation of the purine scaffold?

  • Contradictions often arise from competing N7 vs. N9 alkylation. Use steric directing groups (e.g., isopropyl) or Lewis acid catalysts (e.g., ZnCl₂) to favor N7 substitution. Confirm regiochemistry via NOESY (proximity of alkyl groups to purine protons) or X-ray .

Q. How can computational modeling predict the biological activity of this compound derivatives?

  • Perform docking studies (e.g., AutoDock Vina) against targets like Bcr-Abl or FLT3. Use QSAR models correlating substituent electronegativity (e.g., Cl vs. SCH₃) with inhibitory potency (IC₅₀). Validate with in vitro kinase assays .

Q. What experimental approaches validate the compound’s stability under physiological conditions?

  • Conduct accelerated stability studies in PBS (pH 7.4, 37°C) over 72 hours. Monitor degradation via UPLC-MS and identify byproducts (e.g., hydrolysis at C-6/C-8 positions). Compare half-lives with structural analogs .

Q. How are crystallographic disorder or twinning addressed in structural studies of halogenated purines?

  • For disorder: Apply ISOR and DELU restraints in SHELXL to model anisotropic displacement. For twinning: Use TwinRotMat to refine twin laws and HKLF 5 format for data integration .

Q. What methodologies reconcile conflicting NMR data between synthetic batches?

  • Variable-temperature NMR (e.g., 298–343 K) can resolve dynamic effects like rotameric equilibria. Compare with DFT-calculated chemical shifts (Gaussian 16, B3LYP/6-31G**) to assign ambiguous signals .

Q. Methodological Tables

Table 1: Key Synthetic Parameters

ParameterOptimal ConditionEvidence
Alkylation solventDCE/HFIP (2:1 v/v)
CatalystRu(dtbbpy)₃₂ (0.025 equiv.)
Reaction time20–24 hours

Table 2: NMR Assignments

Proton/Groupδ (ppm) in DMSO-d₆Evidence
SCH₃2.38 (s)
Purine C-88.06 (s)
NCH₃ (if present)3.88–3.89 (s)

Properties

CAS No.

98141-45-8

Molecular Formula

C6H4Cl2N4S

Molecular Weight

235.09 g/mol

IUPAC Name

6,8-dichloro-2-methylsulfanyl-7H-purine

InChI

InChI=1S/C6H4Cl2N4S/c1-13-6-10-3(7)2-4(12-6)11-5(8)9-2/h1H3,(H,9,10,11,12)

InChI Key

HCDIZFGKFJHVDP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC2=C(C(=N1)Cl)NC(=N2)Cl

Origin of Product

United States

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